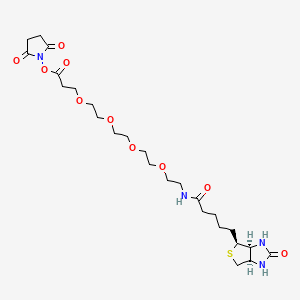

Biotin-PEG4-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG4-NHS ester is a compound that enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic polyethylene glycol spacer arm imparts water solubility that is transferred to the biotinylated molecule. Biotin is a small naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small .

準備方法

Biotin-PEG4-NHS ester is synthesized by reacting biotin with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions favor the formation of an amide bond between the biotin and the polyethylene glycol spacer arm, releasing the N-hydroxysuccinimide . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反応の分析

Reaction Mechanism and Specificity

Biotin-PEG4-NHS ester undergoes nucleophilic acyl substitution with primary amines (ε-amino groups of lysine residues or N-termini of proteins) under mildly alkaline conditions (pH 7-9) . The reaction proceeds through two key steps:

- NHS ester activation : The NHS ester group becomes electrophilic in aqueous buffers, forming a reactive intermediate.

- Amine conjugation : Primary amines attack the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond .

Reaction Scheme

Critical Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| pH | 7.2 - 8.0 (PBS recommended) | |

| Temperature | 2-8°C (2 hr) or 20-25°C (30-60 min) | |

| Molar Ratio | 10:1 to 20:1 (biotin:protein)* |

*For antibodies, use 5-10-fold molar excess .

Buffer Requirements :

- Phosphate-buffered saline (PBS) without amines (e.g., avoid Tris) .

- Proteins in amine-containing buffers require desalting via dialysis or spin columns .

Reaction Protocol (Stepwise)

- Protein Preparation :

- Biotin Reagent Activation :

- Conjugation :

- Purification :

Structural and Chemical Specifications

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 588.67 g/mol | |

| PEG Spacer Length | 4 ethylene oxide units | |

| Solubility | >50 mg/mL in DMSO, DMF, or PBS | |

| Hydrophilicity | LogP = -1.2 (calculated) |

The PEG4 spacer:

- Reduces aggregation by increasing water solubility .

- Minimizes steric hindrance during avidin/biotin interactions (effective binding distance: 21.6 Å) .

Post-Reaction Analysis

Biotin Incorporation Validation :

- HABA Assay : Requires purified protein (post-desalting) for accurate quantification .

- Functional Testing : Western blot or ELISA using streptavidin-HRP .

Stability of Biotinylated Products :

This reagent’s controlled reactivity and PEG-enhanced properties make it indispensable for preparing biotinylated antibodies, cell surface proteins, and amine-functionalized nanoparticles. The protocol flexibility (room temperature vs. ice incubation) accommodates both sensitive and robust biomolecules .

科学的研究の応用

Protein Labeling

Biotin-PEG4-NHS ester is extensively used for the biotinylation of antibodies and proteins, enabling their detection and purification through avidin or streptavidin interactions. This method is crucial in various assays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and mass spectrometry.

Case Study: ELISA Sensitivity Enhancement

In a study conducted to evaluate the sensitivity of ELISA using biotinylated antibodies, researchers found that antibodies labeled with this compound exhibited significantly reduced aggregation and improved signal amplification compared to those labeled with traditional hydrocarbon spacers. This enhancement was attributed to the hydrophilic nature of the PEG spacer .

Cell Surface Protein Labeling

The reagent's membrane-impermeable nature allows for specific labeling of cell surface proteins without permeating cellular membranes. This application is vital for studying protein interactions on live cells.

Case Study: Cell Surface Protein Analysis

A recent investigation utilized this compound to label surface proteins on living cells, followed by analysis using flow cytometry. The results demonstrated a clear distinction between labeled and unlabeled cells, confirming the effectiveness of this reagent in real-time cellular studies .

Mass Spectrometry Applications

Biotinylated peptides can be analyzed via mass spectrometry, offering insights into protein synthesis and modifications. The use of this compound has been shown to improve detection sensitivity significantly.

Case Study: Enhanced Detection Techniques

Research published in Nature highlighted a method called DiDBiT that improved the detection of biotin-tagged peptides over 20-fold compared to conventional techniques. This advancement underscores the potential of this compound in proteomics .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Biotinylation of antibodies for assays | Reduced aggregation; enhanced sensitivity |

| Cell Surface Protein Labeling | Specific labeling without cell permeation | Effective in flow cytometry analysis |

| Mass Spectrometry | Detection of biotinylated peptides | Improved sensitivity by over 20-fold |

作用機序

The mechanism of action of Biotin-PEG4-NHS ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amino groups of proteins or peptides. This reaction occurs through nucleophilic attack by the amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a biotinylated product. The biotinylated product can then bind with high affinity to avidin or streptavidin proteins, enabling detection, purification, or immobilization of the biotinylated molecule .

類似化合物との比較

Biotin-PEG4-NHS ester is unique due to its hydrophilic polyethylene glycol spacer arm, which imparts water solubility and reduces aggregation of biotinylated proteins stored in solution. Similar compounds include Biotin-PEG4-NHS carbonate and N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, which also contain polyethylene glycol spacer arms but differ in their reactive groups and specific applications .

生物活性

Biotin-PEG4-NHS ester is a versatile biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. Its unique structure, which includes a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group, facilitates efficient covalent bonding with primary amines. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H40N4O10S |

| Molecular Weight | 588.67 g/mol |

| CAS Number | 459426-22-3 |

| Purity | ≥95% |

| Appearance | White to grey amorphous solid |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, desiccated |

This compound functions by reacting with primary amines at a pH range of 7-9. The NHS group undergoes nucleophilic attack by the amine, forming a stable amide bond while releasing NHS as a byproduct. This reaction is particularly effective with lysine residues in proteins or other primary amine-containing molecules. The hydrophilic PEG spacer enhances the solubility of the biotinylated product and reduces protein aggregation during storage .

Applications

- Protein Labeling : this compound is primarily used for biotinylating antibodies, enzymes, and other proteins. The small size of the biotin moiety ensures that the biological activity of the labeled proteins is retained .

- Cell Surface Protein Studies : It is employed in biotinylation protocols to study cell surface proteins without permeating the cell membrane, allowing for selective labeling of extracellular proteins only .

- Signal Amplification in Assays : By conjugating multiple biotin molecules to antibodies or other detection reagents, the sensitivity of assays can be significantly increased due to the high affinity binding between biotin and avidin or streptavidin .

Case Study 1: Selective Protein N-terminal Labeling

A study investigated the use of this compound for selectively labeling the N-terminal of various proteins. The researchers demonstrated that this method could effectively label proteins like GST and WWP2 without compromising their functionality. This approach facilitated mechanistic studies into protein interactions and regulation in cellular contexts .

Case Study 2: Biotinylation in Immunoassays

In another application, this compound was utilized to enhance immunoassays' sensitivity by labeling antibodies. The resulting biotinylated antibodies exhibited improved performance in ELISA formats due to enhanced binding to streptavidin-coated surfaces, leading to better detection limits .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Retention of Biological Activity : Studies confirm that proteins labeled with this compound maintain their biological activity due to the small size of the biotin group .

- Reduced Aggregation : Proteins labeled with this reagent show less aggregation compared to those labeled with reagents lacking PEG spacers, improving stability during storage .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。